H-Asp-OtBu

Descripción general

Descripción

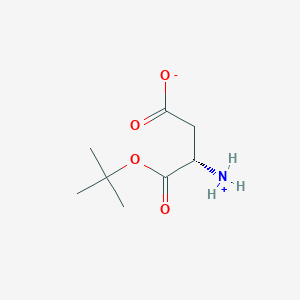

H-Asp-OtBu, also known as (S)-3-amino-4-tert-butoxy-4-oxobutanoic acid, is a derivative of aspartic acid. This compound is commonly used in peptide synthesis due to its stability and reactivity. It is characterized by the presence of a tert-butyl ester group, which provides protection to the carboxyl group during chemical reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

H-Asp-OtBu can be synthesized through several methods. One common approach involves the protection of the carboxyl group of aspartic acid using tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically occurs under reflux conditions, resulting in the formation of the tert-butyl ester .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

H-Asp-OtBu undergoes various chemical reactions, including:

Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield aspartic acid.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amide bonds.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Hydrolysis: Hydrochloric acid or sodium hydroxide is commonly used.

Substitution: Reagents such as carbodiimides and coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) are used.

Oxidation and Reduction: Reagents like potassium permanganate or sodium borohydride may be employed.

Major Products Formed

Hydrolysis: Aspartic acid.

Substitution: Various peptides and amides.

Oxidation and Reduction: Oxidized or reduced derivatives of this compound.

Aplicaciones Científicas De Investigación

H-Asp-OtBu is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.

Drug Development: The compound is utilized in the development of peptide-based drugs.

Biological Studies: It serves as a model compound in studies of enzyme-substrate interactions and protein folding.

Industrial Applications: This compound is used in the production of various biochemicals and pharmaceuticals.

Mecanismo De Acción

The mechanism of action of H-Asp-OtBu involves its role as a protected amino acid derivative. The tert-butyl ester group protects the carboxyl group from unwanted reactions during peptide synthesis. This allows for selective reactions at the amino group, facilitating the formation of peptide bonds. The compound’s reactivity is primarily influenced by the presence of the tert-butyl ester group, which can be removed under specific conditions to yield the free carboxyl group .

Comparación Con Compuestos Similares

Similar Compounds

L-Aspartic Acid: The parent compound of H-Asp-OtBu, lacking the tert-butyl ester group.

Fmoc-Asp-OtBu: A similar compound with an additional fluorenylmethyloxycarbonyl (Fmoc) protecting group.

Boc-Asp-OtBu: Contains a tert-butoxycarbonyl (Boc) protecting group in addition to the tert-butyl ester.

Uniqueness

This compound is unique due to its specific protecting group, which provides stability and selectivity during chemical reactions. This makes it particularly valuable in peptide synthesis, where selective protection and deprotection of functional groups are crucial .

Actividad Biológica

H-Asp-OtBu, or tert-butyl L-aspartate, is a derivative of aspartic acid that has garnered attention for its potential biological activities. This article compiles and analyzes various studies that highlight the compound's biological properties, particularly in therapeutic applications.

Chemical Structure and Synthesis

This compound is synthesized through standard peptide coupling methods, often utilizing Fmoc (9-fluorenylmethoxycarbonyl) chemistry. The tert-butyl ester protects the carboxylic acid group, enhancing the stability and solubility of the compound during synthesis and biological evaluation. The general synthesis pathway involves the acylation of aspartic acid derivatives with tert-butyl groups to yield this compound.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its effects on cellular processes and potential therapeutic applications. Key findings from recent studies are summarized below.

1. Hepatoprotective Effects

Research indicates that derivatives of aspartic acid, including this compound, exhibit hepatoprotective properties. In vitro studies have shown that these compounds can suppress inflammatory responses in liver cells, thereby providing protection against acute liver injury. Specifically, this compound demonstrated significant inhibition of collagen production and fibrogenesis in hepatic stellate cells, which are crucial in liver fibrosis development .

| Compound | Inhibitory Rate (%) | Mechanism |

|---|---|---|

| This compound | 66.72 - 97.44 | Anti-inflammatory |

| EGCG | 36.46 | Antioxidant |

| L-Asp | 11.33 | Minimal effect |

2. Interaction with Hydroxyapatite

Studies have also explored the binding affinity of aspartic acid derivatives to hydroxyapatite, a key component in bone tissue. For instance, derivatives such as 67Ga-DOTA-(D-Asp)n showed high accumulation in bone tissue, indicating potential use in bone imaging applications. The binding affinity was found to increase with the length of the peptide chain .

Case Study 1: Hepatic Fibrosis Model

In a controlled study involving hepatic fibrosis models, this compound was administered to assess its effects on liver function markers. The study reported a marked reduction in fibronectin and collagen type I alpha 1 (COL1A1) levels, suggesting that this compound effectively mitigated fibrotic changes in liver tissues .

Case Study 2: Bone Imaging Applications

Another investigation evaluated the use of Ga-DOTA-(D-Asp)n for bone imaging in animal models. The results indicated that longer peptide chains exhibited better stability and higher bone accumulation rates compared to shorter chains. This positions this compound as a promising candidate for further development in radiopharmaceutical applications .

The mechanisms underlying the biological activities of this compound include:

- Anti-inflammatory Action : By modulating cytokine production and reducing oxidative stress, this compound contributes to decreased inflammation.

- Fibrosis Inhibition : The compound inhibits key pathways involved in collagen synthesis and deposition, particularly in hepatic stellate cells.

- Bone Affinity : Its structural properties allow it to bind effectively to hydroxyapatite, making it suitable for applications in bone imaging.

Propiedades

IUPAC Name |

(3S)-3-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4/c1-8(2,3)13-7(12)5(9)4-6(10)11/h5H,4,9H2,1-3H3,(H,10,11)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUWCNJZIFKBDJQ-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of H-Asp(OtBu)-OtBu·HCl in synthesizing γ-PGAasp-CDDP?

A1: H-Asp(OtBu)-OtBu·HCl, a derivative of Aspartic acid, serves as a crucial linker molecule in the synthesis of γ-PGAasp-CDDP []. The research paper describes its use in an amidation reaction with poly-γ-glutamic acid (γ-PGA). This reaction forms the γ-PGA-asp conjugate, which then acts as a carrier for the anti-cancer drug Cisplatin (CDDP). Essentially, H-Asp(OtBu)-OtBu·HCl facilitates the conjugation of γ-PGA and CDDP, ultimately contributing to the formation of the target conjugate.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.